Hydrazinecarboxamide, N-(3-methyl-1-oxobutyl)-2-(phenylmethyl)-
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Overview
Description
Hydrazinecarboxamide, N-(3-methyl-1-oxobutyl)-2-(phenylmethyl)- is a complex organic compound with a unique structure that includes a hydrazinecarboxamide group, a 3-methyl-1-oxobutyl group, and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, N-(3-methyl-1-oxobutyl)-2-(phenylmethyl)- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydrazinecarboxamide group, followed by the introduction of the 3-methyl-1-oxobutyl group and the phenylmethyl group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarboxamide, N-(3-methyl-1-oxobutyl)-2-(phenylmethyl)- may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, N-(3-methyl-1-oxobutyl)-2-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Scientific Research Applications
Hydrazinecarboxamide, N-(3-methyl-1-oxobutyl)-2-(phenylmethyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, N-(3-methyl-1-oxobutyl)-2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in enzyme activity, gene expression, and cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Hydrazinecarboxamide, N-(3-methyl-1-oxobutyl)-2-(phenylmethyl)- can be compared with other similar compounds, such as:
Hydrazinecarboxamide derivatives: These compounds share the hydrazinecarboxamide group but differ in the other substituents, leading to variations in their chemical and biological properties.
3-Methyl-1-oxobutyl derivatives: These compounds contain the 3-methyl-1-oxobutyl group but differ in the other functional groups, resulting in different reactivity and applications.
Phenylmethyl derivatives: These compounds include the phenylmethyl group but have different additional groups, affecting their overall properties and uses.
The uniqueness of Hydrazinecarboxamide, N-(3-methyl-1-oxobutyl)-2-(phenylmethyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.
Properties
CAS No. |
62123-40-4 |
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Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-[(benzylamino)carbamoyl]-3-methylbutanamide |
InChI |
InChI=1S/C13H19N3O2/c1-10(2)8-12(17)15-13(18)16-14-9-11-6-4-3-5-7-11/h3-7,10,14H,8-9H2,1-2H3,(H2,15,16,17,18) |
InChI Key |
VOLKCMRHJKWNJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(=O)NNCC1=CC=CC=C1 |
Origin of Product |
United States |
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